N,N'-dibutylisophthalamide
Overview
Description
N,N'-dibutylisophthalamide, also known as DBI, is a compound that has been used extensively in scientific research. It is a derivative of isophthalic acid and is commonly used as a ligand for metal ions. DBI has been found to have a wide range of applications, including its use as a catalyst in organic synthesis, as a reagent in analytical chemistry, and as a potential therapeutic agent for the treatment of neurological disorders.
Mechanism of Action
The exact mechanism of action of N,N'-dibutylisophthalamide is still not fully understood, but it is thought to act as a positive allosteric modulator of the GABA-A receptor. This leads to an increase in the binding of GABA to the receptor, resulting in increased inhibitory neurotransmission. N,N'-dibutylisophthalamide has also been found to interact with other receptors, including the sigma-1 receptor and the NMDA receptor.
Biochemical and Physiological Effects
N,N'-dibutylisophthalamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the activity of the GABA-A receptor, resulting in increased inhibitory neurotransmission. This leads to anxiolytic and anticonvulsant effects. N,N'-dibutylisophthalamide has also been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N,N'-dibutylisophthalamide in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable, making it easy to handle and store. However, one limitation is that it can be difficult to obtain high-quality crystals of N,N'-dibutylisophthalamide for X-ray crystallography studies.
Future Directions
There are a number of potential future directions for research on N,N'-dibutylisophthalamide. One area of interest is the development of N,N'-dibutylisophthalamide analogs with improved potency and selectivity for specific receptor subtypes. Another area of interest is the use of N,N'-dibutylisophthalamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N,N'-dibutylisophthalamide and its potential therapeutic applications.
Scientific Research Applications
N,N'-dibutylisophthalamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic and anticonvulsant effects, making it a potential treatment for anxiety disorders and epilepsy. N,N'-dibutylisophthalamide has also been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-N,3-N-dibutylbenzene-1,3-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-5-10-17-15(19)13-8-7-9-14(12-13)16(20)18-11-6-4-2/h7-9,12H,3-6,10-11H2,1-2H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUJQJBBZXOQII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)C(=O)NCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366754 | |
Record name | N,N'-dibutylbenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibutylisophthalamide | |
CAS RN |
15088-35-4 | |
Record name | N,N'-dibutylbenzene-1,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.